Fluticasone Furoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTULMSXFIHGYFS-VLSRWLAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024827 | |
| Record name | Fluticasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
397864-44-7 | |
| Record name | Fluticasone furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397864-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone furoate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluticasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTICASONE FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS86977WNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
250-252 | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Method 1: Direct Fluoromethylation of Intermediate IV
The most widely adopted industrial route involves reacting 6α,9α-difluoro-11β-hydroxy-16α-methyl-17α-hydroxy-3-oxo-androsta-1,4-diene-17β-carbothioic acid (Compound IV) with bromofluoromethane or chlorofluoromethane in the presence of a fluoromethylating reagent complex.
Reaction Mechanism :
- Formation of Compound III :
- Fluoromethylation :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 15–25°C |
| Solvent System | DMF:Acetone (3:1) |
| DMAP Equivalents | 1.2 |
| Reaction Time | 1–2 hours |
| Yield | 71 g (97.8% purity by HPLC) |
This method achieves 97.8% purity with minimal byproducts, making it suitable for commercial-scale production.
Method 2: 9-Carbon Fluoridation of Intermediate V
An alternative route involves oxidizing Compound V (6α-fluoro-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid) with periodic acid to form a 9-keto intermediate, followed by fluorination.
Critical Steps :
- Periodate Oxidation : Converts the 9,11-diol to a diketone, enabling selective fluorination at C9.
- Furoyl Protection : 2-Furoyl chloride introduces the furoate ester at C17 before fluoromethylation.
Challenges :
Method 3: 11-Ketone Reduction of Intermediate VI
This pathway reduces the 11-keto group of Compound VI using sodium borohydride or catalytic hydrogenation.
Reaction Schema :
$$
\text{Compound VI} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Compound I (this compound)}
$$
Limitations :
Method 4: Nucleophilic Displacement of Leaving Groups in Intermediate VII
Compound VII (17β-thiol derivative with a mesylate or tosylate leaving group) undergoes fluoride displacement in polar aprotic solvents.
Conditions :
| Parameter | Value |
|---|---|
| Leaving Group (L) | Mesylate, Tosylate |
| Fluoride Source | KF, Tetrabutylammonium fluoride |
| Solvent | DMSO, DMA |
| Yield | 60–72% |
This method is less favored due to side reactions with the steroidal backbone.
Industrial-Scale Synthesis: Case Studies
GlaxoSmithKline’s One-Pot Protocol
A streamlined process avoids isolating intermediates:
- Furoylation : Compound IV reacts with 2.2 equivalents of furoyl chloride in acetone at –5°C.
- In Situ Fluoromethylation : Bromofluoromethane (1.1 equivalents) and DMAP (1.05 equivalents) are added directly to the reaction mixture.
- Workup : Acidic crystallization (0.1N HCl) yields this compound with 96.5% purity and 82% isolated yield.
Chinese Patent CN106279341A: Improved Purification
This protocol introduces a aqueous-ester solvent wash to remove unreacted furoyl chloride and DMAP residues:
- Wash System : Ethyl acetate/water (2:1) at pH 6.5–7.0.
- Outcome : Reduces impurity IX (des-furoyl derivative) to <0.1%.
Formulation Strategies for Nasal Preparations
EP3804729A1: Viscous Suspension Composition
A patented nasal spray formulation ensures homogeneous drug distribution:
| Ingredient | Concentration (% w/w) | Function |
|---|---|---|
| This compound | 0.0275–0.05 | Active Pharmaceutical Ingredient |
| Carboxy vinyl polymer | 0.52–0.56 | Viscosity modifier |
| L-Arginine | 0.91–0.98 | pH adjuster |
| Polysorbate 80 | 0.1 | Surfactant |
| Benzalkonium chloride | 0.01 | Preservative |
Key Properties :
- Viscosity : 1,150–1,250 mPa·s (prevents nasal drip).
- Particle Size : 67–75 μm (ensures mucosal adhesion).
- Osmolality : 265–280 mOsm/L (isotonic with nasal secretions).
Comparative Analysis of Synthetic Methods
| Method | Key Advantage | Limitation | Industrial Viability |
|---|---|---|---|
| 1 | High yield (≥95%), one-pot | Requires expensive DMAP | Excellent |
| 2 | No fluoromethylation reagents | Low yield, multiple steps | Poor |
| 3 | Mild conditions | Impurity generation | Moderate |
| 4 | Versatile leaving groups | Side reactions | Limited |
Method 1 remains the gold standard due to its scalability and consistency.
Chemical Reactions Analysis
Types of Reactions: Fluticasone furoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen sulfide gas, carbonyl diimidazole, and fluoromethylating reagents. The conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .
Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its potent anti-inflammatory properties .
Scientific Research Applications
Applications in Allergic Rhinitis
Fluticasone furoate is primarily used in the treatment of allergic rhinitis. Studies have demonstrated its efficacy in improving both nasal and ocular symptoms associated with seasonal and perennial allergic rhinitis.
Efficacy Studies:
- Randomized Controlled Trials: A systematic review highlighted that this compound nasal spray at a dose of 110 mcg once daily significantly improved reflective total nasal symptom scores compared to placebo (mean difference -1.14, 95% CI -1.57 to -0.72) .
- Ocular Symptoms: The nasal spray also showed significant improvements in ocular symptoms, such as itching and tearing, with a weighted mean difference of -0.54 (95% CI -0.70 to -0.37) for seasonal rhinitis patients .
Clinical Findings:
- In a study comparing this compound to mometasone furoate, patients showed a preference for fluticasone due to its sensory attributes .
- Long-term studies indicated that this compound maintains efficacy without significant adverse effects on growth or hypothalamic-pituitary-adrenal axis function in children .
Applications in Asthma Management
This compound is also used in combination therapies for asthma management, particularly when paired with long-acting beta-agonists like vilanterol.
Combination Therapy Efficacy:
- A clinical trial demonstrated that the combination of this compound and vilanterol significantly improved asthma control compared to monotherapy .
Pharmacological Insights
This compound exhibits potent glucocorticoid activity through multiple pathways:
- It inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha.
- It preserves epithelial integrity and reduces permeability in response to inflammatory stimuli .
Safety Profile
The safety profile of this compound has been extensively evaluated:
- Clinical trials indicate that it has a low incidence of systemic side effects due to its localized action .
- The most common adverse effect reported is epistaxis, with a number-needed-to-harm of 15 for perennial allergic rhinitis patients .
Case Study 1: Efficacy in Pediatric Patients
A study involving children aged 2 to 11 years showed that this compound significantly improved overall response to therapy compared to placebo, with 28% reporting significant improvement versus 20% for the placebo group .
Case Study 2: Long-term Use in Adults
A long-term study assessed adults using this compound for chronic allergic rhinitis over one year, finding sustained symptom relief without significant adverse effects on quality of life or growth metrics .
Mechanism of Action
Fluticasone furoate exerts its effects by binding to the glucocorticoid receptor, which leads to the inhibition of inflammatory mediators such as cytokines, histamines, and leukotrienes. This binding reduces inflammation and suppresses the immune response. The compound has a high binding affinity for the glucocorticoid receptor, which contributes to its potent anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Pharmacodynamic Differences
- Receptor Affinity : FF exhibits a 1.7-fold higher GCR binding affinity than FP (relative affinity ratio: 2989 vs. 1775 compared to dexamethasone) due to its bulkier furoate ester, enabling stronger anti-inflammatory effects .
- Lung Retention : FF demonstrates prolonged lung absorption kinetics, with a mean residence time 2–3 times longer than FP, supporting once-daily dosing .
Table 1: Key Pharmacokinetic/Pharmacodynamic Comparisons
| Parameter | This compound | Fluticasone Propionate |
|---|---|---|
| Receptor Affinity (vs. dexamethasone) | 2989 | 1775 |
| Bioavailability | <0.5% | <1% |
| Typical Clinical Dose | 100–200 µg/day | 500–1000 µg/day |
| Cortisol Suppression (AUC₅₀) | 1,556–1,686 pg·h/mL | ~2,000 pg·h/mL |
This compound vs. Mometasone Furoate (MF)
Receptor Binding and Tissue Retention
Clinical Outcomes
- Allergic Rhinoconjunctivitis: FF and MF showed comparable efficacy in reducing nasal and ocular symptoms, though FF improved nasal airflow (minimal circumferential area) more significantly at 1 month .
- Systemic Effects : Both exhibit minimal bioavailability (<0.5% for FF, <0.1% for MF) and similar safety profiles, with low rates of candidiasis and dysphonia .
Table 2: Efficacy in Allergic Rhinitis
| Parameter | This compound | Mometasone Furoate |
|---|---|---|
| Symptom-Free Days | Equivalent | Equivalent |
| Nasal Airflow Improvement | Superior at 1 month | Equivalent |
| Systemic Bioavailability | <0.5% | <0.1% |
This compound vs. Budesonide
- Potency : FF is approximately fourfold more potent than budesonide in receptor binding, allowing lower doses for equivalent efficacy .
- Bioavailability : Budesonide has higher systemic exposure (32% bioavailability) compared to FF (<0.5%), making FF preferable for minimizing adrenal suppression .
Key Research Findings and Clinical Implications
- 1.6% placebo) .
- Misclassification Risk : The structural and efficacy differences between FF and FP underscore the need to avoid abbreviating FP as "fluticasone" to prevent misprescribing .
Biological Activity
Fluticasone furoate (FF) is a synthetic corticosteroid that has gained attention for its potent anti-inflammatory properties, particularly in the treatment of allergic rhinitis and asthma. This article delves into the biological activity of FF, examining its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Pharmacodynamic Profile
Receptor Affinity and Mechanism of Action
This compound exhibits a high affinity for the glucocorticoid receptor, with an equilibrium dissociation constant () of 0.3 nmol/L, which is significantly lower than other corticosteroids such as mometasone furoate and fluticasone propionate. Its relative receptor affinity is notably higher (2989) compared to other corticosteroids, indicating its potential for enhanced therapeutic effects .
In vitro studies have demonstrated that FF is more effective than other corticosteroids in inhibiting tumor necrosis factor (TNF) synthesis and action, as well as in protecting cultured human lung epithelial cells from damage caused by various stimuli . This suggests that FF may provide superior anti-inflammatory benefits in clinical settings.
Pharmacokinetic Profile
Absorption and Bioavailability
The pharmacokinetics of this compound reveal a complex absorption profile. Following intranasal administration, plasma concentrations of FF are typically below quantifiable limits in most patients. For instance, after administering 880 µg every 8 hours, the average absolute bioavailability was found to be only 0.5% .
The systemic bioavailability is influenced by both nasal absorption and gastrointestinal absorption after swallowing. Notably, FF shows extensive first-pass metabolism in the liver, primarily through the cytochrome P450 isozyme CYP3A4 . This metabolic pathway converts FF into a less potent metabolite (M10), which has minimal glucocorticoid receptor activity.
Half-Life and Clearance
The elimination half-life of FF after intravenous administration is approximately 15.1 hours, indicating prolonged retention in systemic circulation . The drug is predominantly excreted via feces, with minimal renal excretion, highlighting its metabolic pathway's significance in determining its pharmacological effects.
Clinical Efficacy
Case Studies and Clinical Trials
Numerous clinical trials have assessed the efficacy of this compound in treating allergic rhinitis. A randomized controlled trial demonstrated that FF (110 µg once daily) significantly improved total nasal symptom scores compared to placebo (treatment difference −1.47; P < 0.001). The onset of efficacy was observed as early as eight hours after treatment initiation .
| Study Reference | Population | Treatment | Results |
|---|---|---|---|
| Kaiser et al. | Adults with seasonal allergic rhinitis | FF 110 µg vs Placebo | Significant improvement in nasal symptoms (P < 0.001) |
| Jacobs et al. | Children aged 6-11 years | FF 110 µg vs Placebo | Significant improvement in overall response to therapy (P < 0.001) |
| Okubo et al. | Adults with seasonal allergic rhinitis | FF 110 µg vs Placebo | Significant reduction in sneezing and nasal congestion scores (P < 0.001) |
Q & A
Basic Research: How should researchers design a pharmacokinetic (PK) study for fluticasone furoate (FF) to ensure reliable data?
Methodological Answer:
- Crossover Design : Use an open-label, single-dose, crossover design to minimize inter-subject variability and calculate intra-subject coefficients of variation, as demonstrated in studies with 18 subjects receiving 880 µg doses .
- Dose Selection : Prioritize doses that balance safety and detectability (e.g., 880 µg), as lower doses may result in non-quantifiable plasma concentrations due to FF's low systemic exposure .
- Sample Size : Justify sample sizes based on exploratory goals and prior data, ensuring statistical power for key parameters like AUC24 and half-life .
Basic Research: What criteria should guide the selection of FF dosing regimens in preclinical or early-phase trials?
Methodological Answer:
- Bioavailability Considerations : Account for FF's extensive first-pass metabolism (oral bioavailability: ~1.6%) and prioritize inhaled/intranasal routes to maximize local efficacy while minimizing systemic effects .
- Steady-State Timing : Conduct repeat-dose studies to assess accumulation (e.g., steady-state achieved within 6 days with 2.6-fold accumulation) .
- Safety Thresholds : Use PK/PD models to identify systemic exposure thresholds linked to cortisol suppression (e.g., sigmoid Emax models for AUC24 vs. urinary cortisol) .
Basic Research: How are safety profiles of FF and its combinations (e.g., FF/VI) evaluated across clinical phases?
Methodological Answer:
- Integrated Safety Analyses : Pool data from 18+ randomized trials to assess adverse events (AEs), cortisol suppression, and cardiovascular effects. For example, FF/VI trials showed AE rates comparable to FF alone, with glucocorticoid-driven effects predominating .
- Biomarker Monitoring : Measure 24-h urinary cortisol excretion and serum cortisol to quantify hypothalamic-pituitary-adrenal (HPA) axis suppression .
Advanced Research: How can PK/PD modeling resolve contradictions in FF's systemic exposure and cortisol suppression data?
Methodological Answer:
- Sigmoid Emax Models : Fit nonlinear models to correlate FF AUC24 with weighted mean 24-h serum cortisol (WM24). Address non-quantifiable cortisol values by imputing half the lower limit of quantification (LLOQ) .
- Data Stratification : Separate single-dose and repeat-dose data to model distinct exposure-response slopes, improving predictive accuracy .
Advanced Research: What methodological challenges arise in meta-analyses of FF's efficacy across asthma studies?
Methodological Answer:
- Heterogeneity Adjustment : Use mixed-effects models to account for variations in study design (e.g., dosing frequency, comparator arms like fluticasone propionate) .
- Efficacy Endpoints : Standardize co-primary endpoints (e.g., trough FEV1, symptom-free periods) to enable cross-trial comparisons .
- Outcome Imputation : Develop protocols for missing data (e.g., non-quantifiable urine cortisol) to avoid bias in pooled analyses .
Advanced Research: How can in vitro binding affinity data for FF be reconciled with clinical efficacy outcomes?
Methodological Answer:
- Receptor Translocation Assays : Compare FF's in vitro glucocorticoid receptor binding affinity (29.9× dexamethasone) with nuclear translocation kinetics, which are faster and more prolonged than fluticasone propionate .
- Clinical Correlation : Conduct dose-ranging trials to link receptor occupancy (via PET imaging) with lung function improvements, addressing discrepancies between potency and real-world efficacy .
Advanced Research: What frameworks (e.g., PICOT) are optimal for designing trials on FF combination therapies?
Methodological Answer:
- PICOT Structure :
- FINER Criteria : Ensure feasibility (sample size ≥500), novelty (once-daily dosing), and relevance (comparison to standard therapies) .
Methodological Consideration: How should non-quantifiable pharmacokinetic or biomarker data be handled in FF studies?
Methodological Answer:
- LLOQ Imputation : Assign non-quantifiable plasma FF concentrations as zero for meta-analyses. For cortisol, use half the LLOQ to avoid underestimating suppression .
- Sensitivity Analyses : Test alternate imputation methods (e.g., multiple imputation) to assess robustness of conclusions .
Advanced Research: What metabolic pathways and disposition mechanisms differentiate FF from other corticosteroids?
Methodological Answer:
- Metabolite Identification : Use radiolabeled FF to trace fecal excretion (90% of dose) and identify primary metabolites like GW694301X (M10), formed via S-fluoromethyl carbothioate removal .
- Enterocyte Metabolism : Investigate gut metabolism of unabsorbed FF using in vitro enterocyte models to explain low oral bioavailability .
Methodological Gap: How can researchers address contradictions in FF's efficacy between phase II and III trials?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
